Hafnium--sulfanylideneiron (1/1)
Description
Theoretical analogs may involve Hf–S–Fe bonding motifs, with possible applications in catalysis or semiconductor technology. Structural data (e.g., crystallographic parameters) and synthetic pathways are unavailable in the provided evidence.
Properties
CAS No. |
56939-43-6 |
|---|---|
Molecular Formula |
FeHfS |
Molecular Weight |
266.40 g/mol |
IUPAC Name |
hafnium;sulfanylideneiron |
InChI |
InChI=1S/Fe.Hf.S |
InChI Key |
HSTKPIWERLWDDW-UHFFFAOYSA-N |
Canonical SMILES |
S=[Fe].[Hf] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of hafnium–sulfanylideneiron (1/1) typically involves the reaction of hafnium and iron precursors with a sulfanylidene source. One common method is the reaction of hafnium chloride and iron chloride with a sulfanylidene donor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the desired compound.
Industrial Production Methods: Industrial production of hafnium–sulfanylideneiron (1/1) may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The use of continuous flow reactors and advanced purification techniques can also be employed to produce the compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions: Hafnium–sulfanylideneiron (1/1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxides of hafnium and iron.
Reduction: Reduction reactions can convert the compound to its lower oxidation states.
Substitution: Ligand substitution reactions can replace the sulfanylidene ligand with other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, and lithium aluminum hydride are often used.
Substitution: Ligand substitution can be achieved using various ligands such as phosphines, amines, and carbonyls under appropriate conditions.
Major Products Formed:
Oxidation: Hafnium oxide and iron oxide.
Reduction: Lower oxidation state compounds of hafnium and iron.
Substitution: New hafnium and iron complexes with different ligands.
Scientific Research Applications
Hafnium–sulfanylideneiron (1/1) has several scientific research applications, including:
Chemistry: The compound is used as a catalyst in various chemical reactions, including hydrogenation and polymerization.
Biology: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Medicine: The compound’s ability to interact with biological molecules makes it a candidate for drug development and delivery systems.
Industry: Hafnium–sulfanylideneiron (1/1) is used in the development of advanced materials with high strength and resistance to corrosion, making it suitable for aerospace and nuclear applications.
Mechanism of Action
The mechanism of action of hafnium–sulfanylideneiron (1/1) involves its interaction with molecular targets through its metal centers and the sulfanylidene ligand. The compound can coordinate with various substrates, facilitating chemical transformations. The hafnium and iron centers can participate in redox reactions, while the sulfanylidene ligand can stabilize reactive intermediates, enhancing the compound’s catalytic activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Key Properties of Selected Metal–Sulfur Compounds
| Compound | Structure Type | Band Gap (eV) | Thermal Stability (°C) | Applications | Reference |
|---|---|---|---|---|---|
| HfS₂ | Layered dichalcogenide | ~1.8–2.1 | >500 | Optoelectronics | |
| FeS₂ (Pyrite) | Cubic | 0.9–1.2 | ~743 (decomposes) | Photovoltaics | |
| FeS (Troilite) | Hexagonal | 0.04–0.1 | ~300 (oxidizes) | Battery electrodes | |
| HfFeS₃ (Hypothetical) | Ternary sulfide | Unknown | Unknown | Theoretical studies |
Critical Analysis
- HfS₂ : Exhibits strong anisotropy and tunable electronic properties, unlike hypothetical Hf–Fe–S systems, which may combine d-orbital interactions from both metals .
- Synthetic Complexity : Ternary sulfides (e.g., HfFeS₃) require high-pressure/high-temperature synthesis, unlike binary analogs .
Recommendations for Further Study
- Computational Modeling : Density functional theory (DFT) to predict Hf–S–Fe bonding behavior.
- High-Throughput Synthesis : Explore solid-state reactions between HfS₂ and FeS precursors.
Q & A
Q. What are the standard synthesis protocols for Hafnium–sulfanylideneiron (1/1), and how can purity be validated?
Methodological Answer: Synthesis typically involves high-temperature solid-state reactions or gas-phase deposition, using stoichiometric ratios of hafnium and sulfanylideneiron precursors. Purity validation requires X-ray diffraction (XRD) for crystallographic confirmation, coupled with energy-dispersive X-ray spectroscopy (EDS) to verify elemental composition. For trace impurities, inductively coupled plasma mass spectrometry (ICP-MS) is recommended. Ensure reagent specifications (e.g., sodium decanesulfonate for ion-pair chromatography) adhere to USP guidelines for reproducibility . Document synthesis parameters (temperature, pressure, reaction time) meticulously to align with materials and methods standards .
Q. Which spectroscopic techniques are most effective for characterizing the electronic structure of Hafnium–sulfanylideneiron (1/1)?
Methodological Answer: X-ray photoelectron spectroscopy (XPS) is critical for identifying oxidation states of hafnium and sulfur. Pair this with ultraviolet-visible (UV-Vis) spectroscopy to analyze charge-transfer transitions. For vibrational modes, Fourier-transform infrared (FTIR) or Raman spectroscopy should be employed. Cross-reference spectral data with computational simulations (e.g., density functional theory) to resolve ambiguities. Ensure instrument calibration protocols follow manufacturer guidelines to minimize systematic errors .
Q. How can researchers determine the structural stability of Hafnium–sulfanylideneiron (1/1) under standard laboratory conditions?
Methodological Answer: Conduct thermogravimetric analysis (TGA) to assess thermal stability and differential scanning calorimetry (DSC) for phase transitions. Pair with environmental chamber testing to simulate humidity and oxidation effects. Structural integrity should be periodically validated via XRD over 30-day intervals. Document deviations using standardized uncertainty analysis frameworks (e.g., ISO/IEC Guide 98-3) .
Q. What are the key parameters for optimizing crystallinity in Hafnium–sulfanylideneiron (1/1) thin films?
Methodological Answer: Control substrate temperature (200–400°C) and deposition rate (0.1–0.5 Å/s) during physical vapor deposition. Use atomic force microscopy (AFM) to monitor surface roughness. Post-annealing in sulfur-rich atmospheres enhances crystallinity, but excess sulfur may introduce defects. Compare results with literature using the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to contextualize significance .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported crystallographic data for Hafnium–sulfanylideneiron (1/1)?
Methodological Answer: Perform a meta-analysis of existing datasets, focusing on experimental variables (e.g., synthesis route, measurement techniques). Use Rietveld refinement to reanalyze raw XRD data from conflicting studies. Cross-validate with neutron diffraction to resolve light-element ambiguities. Address discrepancies in the "Discussion" section by evaluating methodological limitations (e.g., instrumental resolution, sample purity) .
Q. What computational models are suitable for predicting the thermodynamic stability of Hafnium–sulfanylideneiron (1/1) under extreme conditions?
Methodological Answer: Employ density functional theory (DFT) with van der Waals corrections to model lattice dynamics. For high-pressure stability, use quasi-harmonic approximation (QHA) coupled with molecular dynamics (MD) simulations. Validate predictions against experimental data from diamond anvil cell (DAC) experiments. Ensure code and parameters are openly accessible to meet reproducibility standards .
Q. How should researchers design experiments to probe the catalytic reactivity of Hafnium–sulfanylideneiron (1/1) in heterogeneous systems?
Methodological Answer: Use a fixed-bed reactor with mass spectrometry (MS) to monitor gas-phase reactions. Control surface area by synthesizing nanoparticles via sol-gel methods. Compare turnover frequencies (TOF) under varying pH and temperature. Incorporate kinetic isotope effects (KIE) to identify rate-determining steps. Frame hypotheses using PICO (Population, Intervention, Comparison, Outcome) to isolate variables .
Q. What methodologies address anomalies in spectroscopic data caused by ligand-field effects in Hafnium–sulfanylideneiron (1/1)?
Methodological Answer: Apply multi-reference configuration interaction (MRCI) calculations to model d-orbital splitting. Pair with magnetic circular dichroism (MCD) spectroscopy to detect forbidden transitions. For systematic errors, replicate experiments using alternative light sources (e.g., synchrotron radiation). Document uncertainties using the "Results and Discussion" combined format recommended by journal guidelines .
Q. How can interdisciplinary approaches (e.g., solid-state chemistry, surface science) enhance understanding of Hafnium–sulfanylideneiron (1/1) interfaces?
Methodological Answer: Combine scanning tunneling microscopy (STM) with Auger electron spectroscopy (AES) to correlate surface morphology with chemical composition. For bulk-property interactions, use in situ XRD during electrochemical cycling. Publish negative results in dedicated repositories to avoid publication bias. Adhere to dual-language abstract requirements for broader dissemination .
Q. What long-term studies are needed to assess environmental degradation pathways of Hafnium–sulfanylideneiron (1/1)?
Methodological Answer: Design accelerated aging tests using UV irradiation and oxidative atmospheres. Monitor degradation via liquid chromatography–mass spectrometry (LC-MS) for soluble byproducts. Establish control groups with inert matrices (e.g., alumina) to isolate compound-specific effects. Follow ethical guidelines for hazardous waste disposal and data transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
